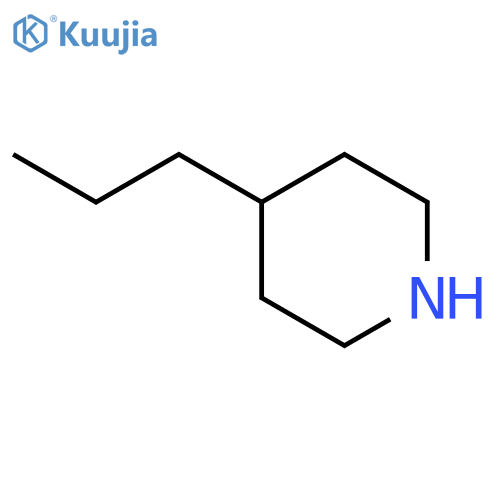Cas no 22398-09-0 (4-propylpiperidine)

4-propylpiperidine structure
商品名:4-propylpiperidine
4-propylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-propylpiperidine
- 4-n-Propylpiperidine
- 4-Propyl-piperidin
- 4-propyl-piperidine
- EINECS 244-956-9
- PIPERIDINE,4-PROPYL
- 4-(n-Propyl)piperidine
- A816176
- BB 0258467
- Piperidine,4-propyl-
- PIPERIDINE, 4-PROPYL-
- MFCD00023151
- NS00027157
- PS-4076
- R5329R4DGY
- SB41611
- 22398-09-0
- FT-0638223
- DTXSID30176924
- AT34333
- SCHEMBL26805
- 5-20-04-00208 (Beilstein Handbook Reference)
- XAA39809
- CS-0206254
- STR06586
- EN300-61263
- SY103933
- AKOS000305924
- 4-(prop-1-yl)piperidine
- Z963408928
- BRN 0102935
- STL554287
- DTXCID8099415
- XH1363
- BBL100493
- DB-045899
- 244-956-9
-
- MDL: MFCD00023151
- インチ: InChI=1S/C8H17N/c1-2-3-8-4-6-9-7-5-8/h8-9H,2-7H2,1H3
- InChIKey: RQGBFVLTFYRYKB-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCNCC1
計算された属性
- せいみつぶんしりょう: 127.13600
- どういたいしつりょう: 127.1361
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 65
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12
じっけんとくせい
- 密度みつど: 0.864
- ゆうかいてん: -1°C (estimate)
- ふってん: 178-180°C
- フラッシュポイント: 178-180°C
- 屈折率: 1.4530
- PSA: 12.03000
- LogP: 2.11490
- かんど: Air Sensitive
4-propylpiperidine セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:UN1993
- RTECS番号:TN3740005
-
危険物標識:

- 包装カテゴリ:II
- セキュリティ用語:3
- 包装グループ:II
- 包装等級:II
- 危険レベル:3
- 危険レベル:3
4-propylpiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-propylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-61263-0.5g |
4-propylpiperidine |
22398-09-0 | 95% | 0.5g |
$64.0 | 2023-07-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25848-250mg |
4-n-Propylpiperidine, 95% |
22398-09-0 | 95% | 250mg |
¥1110.00 | 2023-03-15 | |
| Apollo Scientific | OR18730-1g |
4-Propylpiperidine |
22398-09-0 | 97% | 1g |
£90.00 | 2024-05-25 | |
| abcr | AB205944-250 mg |
4-n-Propylpiperidine, 95%; . |
22398-09-0 | 95% | 250MG |
€69.60 | 2022-03-04 | |
| Apollo Scientific | OR18730-5g |
4-Propylpiperidine |
22398-09-0 | 97% | 5g |
£270.00 | 2024-05-25 | |
| TRC | P838583-1g |
4-Propylpiperidine |
22398-09-0 | 1g |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM363296-1g |
4-propylpiperidine |
22398-09-0 | 95%+ | 1g |
$113 | 2022-09-01 | |
| Enamine | EN300-61263-0.1g |
4-propylpiperidine |
22398-09-0 | 95% | 0.1g |
$28.0 | 2023-07-07 | |
| eNovation Chemicals LLC | D964413-10g |
4-N-PROPYLPIPERIDINE |
22398-09-0 | 95% | 10g |
$915 | 2023-09-04 | |
| 1PlusChem | 1P003MEC-1g |
4-N-PROPYLPIPERIDINE |
22398-09-0 | 98% | 1g |
$72.00 | 2025-02-20 |
4-propylpiperidine 関連文献
-
1. Index of subjects, 1947
-
T. S. Work J. Chem. Soc. 1946 197
-
T. S. Work J. Chem. Soc. 1947 222
-
4. Formula index
22398-09-0 (4-propylpiperidine) 関連製品
- 16898-52-5(4-[3-(piperidin-4-yl)propyl]piperidine)
- 24152-39-4(4-Butylpiperidine)
- 13603-14-0(3-Propylpiperidine)
- 15336-72-8(4,4'-Bipiperidine)
- 13603-10-6(3-Ethylpiperidine)
- 7144-05-0(4-(Aminomethyl)piperidine)
- 35794-11-7(3,5-Dimethylpiperidine)
- 14446-75-4(cis-3,5-Dimethylpiperidine)
- 126579-26-8(methyl[(piperidin-4-yl)methyl]amine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22398-09-0)4-propylpiperidine

清らかである:99%
はかる:5g
価格 ($):285.0